Losartan Trityl Ether is a derivative of Losartan, an angiotensin II receptor antagonist widely used to treat high blood pressure and heart failure. This compound is characterized by the presence of a trityl group, which enhances its pharmacological properties and stability. Losartan Trityl Ether is synthesized through specific chemical reactions that involve the modification of the Losartan structure.
Losartan Trityl Ether is derived from Losartan, which was first synthesized in the late 1980s. The compound is produced through various synthetic pathways that incorporate trityl protection to enhance the yield and stability of the final product. The synthesis typically involves using trityl chloride or trityl groups during the reaction process.
Losartan Trityl Ether falls under the category of pharmaceutical compounds, specifically antihypertensive agents. It is classified as an organic compound due to its carbon-based structure and is also categorized as a trityl ether due to the presence of the trityl protective group.
The synthesis of Losartan Trityl Ether generally follows these steps:
The reaction conditions are critical for achieving high yields:
Losartan Trityl Ether has a complex molecular structure characterized by:
The molecular formula for Losartan Trityl Ether can be represented as C₂₁H₂₄ClN₁O₂, indicating its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The molecular weight is approximately 360.88 g/mol.
Losartan Trityl Ether can participate in various chemical reactions:
The deprotection process typically involves:
Losartan acts primarily as an antagonist of angiotensin II receptors, blocking their action and leading to vasodilation and reduced blood pressure. The mechanism involves:
Studies indicate that Losartan has a half-life of approximately 2 hours, with active metabolites contributing to its prolonged effects.
Losartan Trityl Ether is primarily used in scientific research related to:
This compound exemplifies how structural modifications can enhance drug properties and efficacy, making it a significant subject of study in medicinal chemistry.
Losartan Trityl Ether (LTE), systematically named 5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole, is a protected derivative of the antihypertensive drug losartan. Its chemical formula is C41H37ClN6O with a molecular weight of 665.23 g/mol [4] [7]. The structure features:
Table 1: Key Chemical Identifiers of Losartan Trityl Ether
Property | Value | Source |
---|---|---|
CAS Registry Number | 1006062-28-7 | [1] [4] |
IUPAC Name | 5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole | [4] |
Synonyms | Losartan Potassium Impurity I; O-Trityl Losartan; Losartan EP Impurity I | [4] [7] |
Molecular Formula | C41H37ClN6O | [1] [9] |
XLogP | 8.2 (estimated) | [7] |
LTE typically presents as an off-white to pale yellow crystalline solid with a melting point range of 136–142°C [4] [9]. It exhibits limited solubility in aqueous media but dissolves in polar organic solvents like chloroform, DMSO, and methanol under heated or sonicated conditions [4].
LTE serves as a critical protected intermediate in the multi-step synthesis of losartan potassium (Cozaar™), an angiotensin II receptor blocker (ARB). Its primary functions include:
The synthetic pathway involves:
Table 2: Synthetic Methodologies for LTE Utilization in Losartan Production
Step | Reagents/Conditions | Function | Patent/Process Reference |
---|---|---|---|
Tritylation | Trityl chloride, K2CO3, Toluene, 80°C, 6h | Tetrazole protection | CN105017226A [2] |
Deprotection | HCl (aq.), THF/Isopropanol, 25–30°C, 3h | Trityl removal & losartan formation | US7345071B2 [6] |
Salt Formation | KOH, Methanol, Reflux, Crystallization | Losartan potassium isolation | ES2259412T3 [3] |
The strategic use of trityl protection for tetrazoles emerged in the late 1980s–early 1990s to address synthetic challenges in ARB development:
Table 3: Evolution of Trityl Protection in Tetrazole-Containing Pharmaceuticals
Era | Development | Significance | |
---|---|---|---|
Pre-1990 | Tetrazole synthesis via azide-nitrile cycloaddition | Acidic protons caused handling issues & side reactions | |
1990 | Duncia’s trityl protection for losartan intermediates | Enabled scalable synthesis of ARBs via stable intermediates | [1] [5] |
Post-1995 | Adaptation for valsartan, candesartan, etc. | Generalized methodology for tetrazole masking in drug manufacture | [3] |
Despite newer methodologies (e.g., flow chemistry, enzymatic deprotection), trityl protection remains industrially relevant due to its robustness, low cost, and high yield (>85% in optimized processes) [2] [6]. Contemporary patents (e.g., CN105017226A) continue refining LTE synthesis using catalysts like tetrabutylammonium bromide to reduce reaction times and energy consumption [2].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4